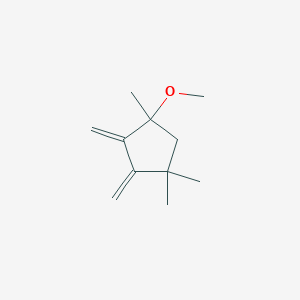
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane is a chemical compound with the molecular formula C11H18O It is characterized by its unique structure, which includes a cyclopentane ring substituted with methoxy and multiple methylidene groups
Preparation Methods
The synthesis of 1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyclopentane derivatives.
Reaction Conditions: The reaction conditions often include the use of strong bases and specific solvents to facilitate the formation of the desired product.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors.
Chemical Reactions Analysis
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, serving as an intermediate in various organic reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials, contributing to the development of new products with enhanced properties.
Mechanism of Action
The mechanism of action of 1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors, influencing their activity and leading to various biochemical effects.
Pathways Involved: It can modulate metabolic pathways, affecting the synthesis and degradation of other molecules within the cell. This modulation can result in changes in cellular function and behavior.
Comparison with Similar Compounds
1-Methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-Methoxy-1,4,4-trimethylcyclopentane and 1,4,4-Trimethyl-2,3-dimethylidenecyclopentane share structural similarities but differ in their functional groups and reactivity.
Uniqueness: The presence of both methoxy and multiple methylidene groups in this compound gives it distinct chemical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
CAS No. |
917833-42-2 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
1-methoxy-1,4,4-trimethyl-2,3-dimethylidenecyclopentane |
InChI |
InChI=1S/C11H18O/c1-8-9(2)11(5,12-6)7-10(8,3)4/h1-2,7H2,3-6H3 |
InChI Key |
UPABBWCJTPCTEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=C)C1=C)(C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-Chloro-3-(3-chloro-5-cyanophenoxy)phenoxy]acetyl chloride](/img/structure/B12611957.png)
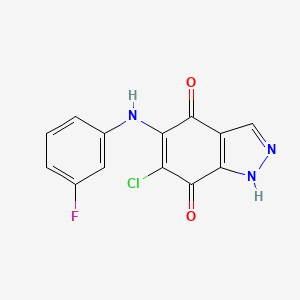
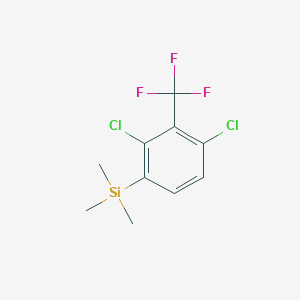
![1-Iodo-4-{2-[4-(trifluoromethanesulfonyl)phenyl]ethenyl}benzene](/img/structure/B12611969.png)
![(4-Fluorophenyl){3-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12611976.png)
![4-{3-Methoxy-4-[(3-methylbut-2-en-1-yl)oxy]phenyl}but-3-en-2-one](/img/structure/B12611982.png)
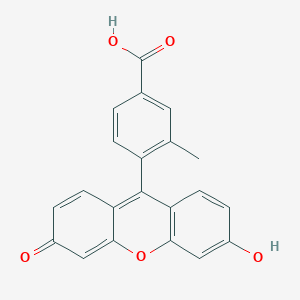
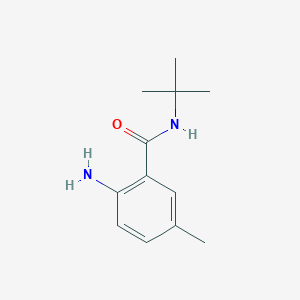
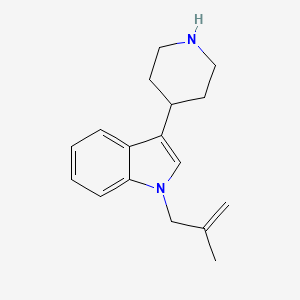
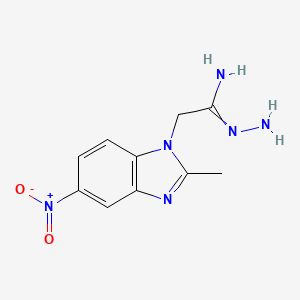
![N-[4-(ethoxymethyl)cyclohexyl]cycloheptanamine](/img/structure/B12612010.png)
![2,2'-(9,9-Dihexyl-9H-fluorene-2,7-diyl)di(9,9'-spirobi[fluorene])](/img/structure/B12612018.png)
![5-Azabicyclo[2.1.0]pent-1-ene-2-carbonitrile](/img/structure/B12612031.png)
![Hydrazine, [2-(ethenyloxy)ethyl]-](/img/structure/B12612051.png)
